REACTION_CXSMILES
|
[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
300 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Gas samples were then collected continuously as pressure greater than 300 psig
|
Type
|
ALIQUOT
|
Details
|
The reactor effluent was sampled automatically
|
Type
|
CUSTOM
|
Details
|
during the first 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
dropping slowly to 27% over the next 1.2 hours
|
Duration
|
1.2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
300 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Gas samples were then collected continuously as pressure greater than 300 psig
|
Type
|
ALIQUOT
|
Details
|
The reactor effluent was sampled automatically
|
Type
|
CUSTOM
|
Details
|
during the first 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
dropping slowly to 27% over the next 1.2 hours
|
Duration
|
1.2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |